1-(2-(Methylthio)phenyl)propan-2-amine hydrochloride 1-(2-(Methylthio)phenyl)propan-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 92286-71-0
VCID: VC5018364
InChI: InChI=1S/C10H15NS.ClH/c1-8(11)7-9-5-3-4-6-10(9)12-2;/h3-6,8H,7,11H2,1-2H3;1H
SMILES: CC(CC1=CC=CC=C1SC)N.Cl
Molecular Formula: C10H16ClNS
Molecular Weight: 217.76

1-(2-(Methylthio)phenyl)propan-2-amine hydrochloride

CAS No.: 92286-71-0

Cat. No.: VC5018364

Molecular Formula: C10H16ClNS

Molecular Weight: 217.76

* For research use only. Not for human or veterinary use.

1-(2-(Methylthio)phenyl)propan-2-amine hydrochloride - 92286-71-0

Specification

CAS No. 92286-71-0
Molecular Formula C10H16ClNS
Molecular Weight 217.76
IUPAC Name 1-(2-methylsulfanylphenyl)propan-2-amine;hydrochloride
Standard InChI InChI=1S/C10H15NS.ClH/c1-8(11)7-9-5-3-4-6-10(9)12-2;/h3-6,8H,7,11H2,1-2H3;1H
Standard InChI Key VUURJNZCSQOTKN-UHFFFAOYSA-N
SMILES CC(CC1=CC=CC=C1SC)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight217.76 g/mol (free base: 181.30 g/mol)
Melting PointNot reported (decomposition likely)-
SolubilitySoluble in polar solvents (e.g., water, ethanol)
pKa (amine)~9.5–10.5 (estimated for secondary amines)-
StabilityHygroscopic; sensitive to oxidation

Structural Analysis

Synthesis and Manufacturing

Synthetic Routes

The preparation of 1-(2-(methylthio)phenyl)propan-2-amine hydrochloride typically involves a two-step process:

  • Nucleophilic substitution to introduce the methylthio group.

  • Reductive amination or Leuckart reaction to form the amine backbone, followed by hydrochloride salt formation .

A patent (CN105085278A) describes a method using isobutyronitrile and 2-(methylthio)benzaldehyde as precursors, reacting under alkaline conditions with a palladium catalyst to yield the intermediate imine. Subsequent reduction with sodium borohydride or hydrogen gas produces the free base, which is treated with hydrochloric acid to form the salt .

Table 2: Optimized Reaction Conditions from CN105085278A

ParameterConditionYield (%)
SolventTetrahydrofuran (THF)62
Temperature0–5°C (imine formation); 25°C (reduction)-
CatalystPd/C (5% w/w)-
Reaction Time6–8 hours (total)-

Alternative methods, such as deuterated synthesis (CN108864177B), adapt similar strategies but replace hydrogen with deuterium at specific positions, highlighting the versatility of this synthetic framework .

Pharmacological Profile

Table 3: Comparative Pharmacological Data (Analogues)

Compound5-HT₂A EC₅₀ (nM)MAO-A IC₅₀ (μM)Dopamine Uptake Inhibition
2-MTA·HClNot reportedNot reportedNegligible
4-MTA10.20.2Weak
Aleph (DOT)8.75.2None

Toxicological Considerations

The hydrochloride salt’s high solubility increases bioavailability, raising concerns about acute toxicity. In rodent studies, 4-MTA analogs caused hyperthermia, tachycardia, and serotonin syndrome at doses ≥10 mg/kg . While 2-MTA·HCl’s toxicity profile is undocumented, structural similarities warrant caution regarding:

  • Cardiovascular stress from prolonged adrenergic stimulation.

  • Neurotoxicity due to oxidative metabolites of the thioether group .

Research Applications and Future Directions

Knowledge Gaps

Critical research needs include:

  • In vivo pharmacokinetic studies to establish bioavailability and metabolism.

  • Structural optimization to mitigate MAO-A inhibition while retaining 5-HT activity.

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